1,3-Dioxo-2-sulfo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxo-2-sulfo-2,3-dihydro-1H-isoindole-5-carboxylic acid is an organic compound with the molecular formula C9H5NO4S It is a heterocyclic compound that contains a 1,3-dioxoisoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxo-2-sulfo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves the reaction of phthalic anhydride with sulfonic acid derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and purity. The use of advanced equipment and automation helps in achieving efficient production with minimal waste .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxo-2-sulfo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .
Major Products Formed
The major products formed from the reactions of this compound include sulfonic acid derivatives, amine derivatives, and various substituted isoindoline compounds.
Scientific Research Applications
1,3-Dioxo-2-sulfo-2,3-dihydro-1H-isoindole-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1,3-Dioxo-2-sulfo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxo-2-thiazol-2-yl-2,3-dihydro-1H-isoindole-5-carboxylic acid
- 1,3-Dioxo-2-m-tolyl-2,3-dihydro-1H-isoindole-5-carboxylic acid
- 2-(2,3-Dichloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Uniqueness
1,3-Dioxo-2-sulfo-2,3-dihydro-1H-isoindole-5-carboxylic acid is unique due to the presence of the sulfo group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where sulfonic acid derivatives are required .
Properties
CAS No. |
85339-94-2 |
---|---|
Molecular Formula |
C9H5NO7S |
Molecular Weight |
271.21 g/mol |
IUPAC Name |
1,3-dioxo-2-sulfoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C9H5NO7S/c11-7-5-2-1-4(9(13)14)3-6(5)8(12)10(7)18(15,16)17/h1-3H,(H,13,14)(H,15,16,17) |
InChI Key |
GQTSZKXCWRMBHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.